1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethanone, which precisely describes the molecular architecture according to established chemical naming conventions. This nomenclature reflects the compound's fundamental structural components: a bicyclic imidazo[2,1-b]thiazole core system with a methyl substituent at the 6-position and an ethanone functional group attached at the 5-position. The systematic name follows the standard protocol for naming fused heterocyclic systems, where the numbering begins from the nitrogen atom in the imidazole ring and proceeds through the fused thiazole ring system.
The molecular formula C8H8N2OS accurately represents the atomic composition, indicating eight carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight has been computationally determined as 180.23 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation CC1=C(N2C=CSC2=N1)C(=O)C, which provides a linear representation of the molecular connectivity.
The International Chemical Identifier string InChI=1S/C8H8N2OS/c1-5-7(6(2)11)10-3-4-12-8(10)9-5/h3-4H,1-2H3 offers a standardized method for representing the compound's structure in databases and computational applications. Additionally, the International Chemical Identifier Key UOGOENQNMWUIRE-UHFFFAOYSA-N serves as a unique identifier that facilitates rapid database searches and cross-referencing across different chemical information systems. These representations collectively provide comprehensive structural information essential for chemical identification and computational modeling studies.
Alternative Chemical Designations and Registry Numbers
The compound is registered under the Chemical Abstracts Service registry number 57738-11-1, which serves as the primary identifier in chemical databases and regulatory documentation. This registry number provides unambiguous identification across various chemical information systems and ensures consistent referencing in scientific literature. The DSSTox Substance Identifier DTXSID60407859 represents another important registry entry, particularly relevant for toxicological and environmental databases.
Multiple synonymous designations exist for this compound, reflecting variations in nomenclature conventions and database-specific naming systems. The alternative names include 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone, 1-{6-methylimidazo[2,1-b]thiazol-5-yl}ethan-1-one, and 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one. These variations primarily differ in the inclusion or exclusion of locant numbers in the heterocyclic ring designation and the specific formatting of the ethanone functional group.
The compound appears in various chemical supplier catalogs under different product codes, including SCHEMBL2338659, AKOS000119249, and CS-0242001, which facilitate procurement and commercial identification. Additional designations such as HCA73811, EU-0009743, and EN300-24314 represent specific database entries or supplier-specific identifiers used in chemical commerce and research applications. The Wikidata identifier Q82213205 provides linkage to open-access chemical information resources.
| Registry Type | Identifier | Database/Source |
|---|---|---|
| CAS Registry Number | 57738-11-1 | |
| PubChem CID | 5056872 | |
| DSSTox Substance ID | DTXSID60407859 | |
| Wikidata ID | Q82213205 | |
| ChemSpider ID | Various entries | Multiple databases |
Structural Relationship to Imidazo[2,1-b]thiazole Derivatives
The compound belongs to the broader family of imidazo[2,1-b]thiazole derivatives, which represent an important class of fused heterocyclic compounds characterized by the fusion of imidazole and thiazole ring systems. This structural framework consists of a five-membered imidazole ring fused to a five-membered thiazole ring, creating a bicyclic system with distinct electronic and steric properties. The imidazo[2,1-b]thiazole core contains a bridgehead nitrogen atom and a sulfur atom, which contribute significantly to the biological activity and chemical reactivity of compounds within this class.
The specific substitution pattern of 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone distinguishes it from other imidazo[2,1-b]thiazole derivatives through the presence of a methyl group at the 6-position and an ethanone substituent at the 5-position. This substitution pattern influences the compound's electronic distribution, steric accessibility, and potential for intermolecular interactions. Research has demonstrated that modifications to the imidazo[2,1-b]thiazole scaffold can significantly alter biological activity, with various substituents contributing to different pharmacological profiles.
Comparative analysis with related structures reveals that imidazo[2,1-b]thiazole derivatives exhibit remarkable structural diversity through various substitution patterns and functional group modifications. For instance, benzo[d]imidazo[2,1-b]thiazole derivatives represent an extended aromatic system that incorporates an additional benzene ring, creating compounds with enhanced π-conjugation and altered physicochemical properties. The structural relationship extends to compounds containing triazole moieties, pyrimidine substituents, and various aromatic appendages, demonstrating the versatility of the imidazo[2,1-b]thiazole framework for medicinal chemistry applications.
The electronic characteristics of the imidazo[2,1-b]thiazole system contribute to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The presence of nitrogen and sulfur heteroatoms within the fused ring system provides multiple sites for potential coordination with metal centers or formation of hydrogen bonds with biological macromolecules. The ketone functionality in 1-(6-Methylimidazo[2,1-b]thiazol-5-yl)ethanone introduces additional electrophilic character and potential for nucleophilic attack, further expanding the compound's chemical reactivity profile.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Imidazo[2,1-b]thiazole Core | Fused five-membered rings | Provides rigidity and electronic delocalization |
| 6-Methyl Substitution | Alkyl group at position 6 | Influences steric properties and lipophilicity |
| 5-Ethanone Functionality | Ketone group at position 5 | Introduces electrophilic character |
| Bridgehead Nitrogen | Nitrogen at ring fusion | Enables hydrogen bonding and coordination |
| Thiazole Sulfur | Sulfur heteroatom | Contributes to electronic properties |
Properties
IUPAC Name |
1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-7(6(2)11)10-3-4-12-8(10)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGOENQNMWUIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407859 | |
| Record name | 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57738-11-1 | |
| Record name | 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Synthesis via Thiazole Intermediate
A representative procedure involves:
- Formation of 2-amino-4-methylthiazole-5-carboxylate : Ethyl bromopyruvate reacts with thiourea in ethanol under reflux to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
- Cyclization with phenacyl bromides : The thiazole intermediate undergoes cyclization with methyl-substituted phenacyl bromides in the presence of a base (e.g., triethylamine) to form the imidazo[2,1-b]thiazole core.
This method typically achieves yields of 65–78% but requires stringent temperature control (80–100°C) and prolonged reaction times (6–12 hours).
One-Pot Multicomponent Reactions
One-pot strategies minimize purification steps and improve atom economy. A notable example utilizes ionic liquids as green catalysts.
Ionic Liquid-Promoted Synthesis
A mixture of imidazo[2,1-b]thiadiazole-5-carbaldehyde, thiosemicarbazide, and phenacyl bromide in ethanol with 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a catalyst achieves cyclization at 80°C within 30–45 minutes. While this method is efficient for structurally analogous compounds, adaptation for 6-methyl substitution requires careful optimization of substituent compatibility.
Table 1: Comparison of Cyclocondensation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Two-Step | EtOH, TEA | 80–100 | 6–12 | 65–78 |
| Ionic Liquid | [bmim]Br, EtOH | 80 | 0.5–0.75 | 72–85 |
| Microwave | PEG-400, H₂O | 120 | 0.25 | 84–89 |
Microwave- and Ultrasound-Assisted Synthesis
Green chemistry approaches leverage microwave irradiation (MWI) or ultrasound to accelerate reactions.
Microwave-Assisted Cyclization
Ethyl 2-amino-4-methylthiazole-5-carboxylate and methyl phenacyl bromide react in polyethylene glycol (PEG)-400 under microwave irradiation (300 W, 120°C) for 15 minutes, achieving yields up to 89%. This method reduces side products and enhances reproducibility compared to conventional heating.
Post-Synthetic Functionalization
Functionalization of preformed imidazo[2,1-b]thiazole cores offers an alternative route.
Acetylation of 6-Methylimidazo[2,1-b]thiazole
5-Bromo-6-methylimidazo[2,1-b]thiazole undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, with the acetyl group selectively attaching to position 5 due to electronic and steric factors.
Key Considerations :
- Regioselectivity : The methyl group at position 6 directs acetylation to position 5.
- Yield Optimization : Excess acetyl chloride (1.5 equiv) and slow addition improve yields to 70–75%.
Challenges and Optimization Strategies
Purification Difficulties
The compound’s low solubility in polar solvents complicates crystallization. Gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (SiO₂, ethyl acetate/hexane) is often required.
Byproduct Formation
Over-acetylation or dimerization may occur under harsh conditions. Kinetic control via low-temperature reactions (-10°C to 0°C) mitigates these issues.
Chemical Reactions Analysis
Condensation with Hydrazines
The ketone group undergoes condensation with hydrazine derivatives to form hydrazones, a key reaction for generating bioactive intermediates.
-
Procedure : Reacting 1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethanone with hydrazine hydrate in ethanol under reflux yields the corresponding carbohydrazide .
-
Example :
| Product | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Hydrazide derivative | Hydrazine hydrate | 80 | |
| Benzylidene hydrazone | Benzaldehyde | 31 |
Cyclization with Thiols
The compound participates in cyclodehydration reactions with mercaptoacetic acid to form thiazolidinone derivatives.
-
Procedure : Heating the hydrazide derivative 2 with mercaptoacetic acid in benzene via Dean-Stark apparatus yields 4-oxo-1,3-thiazolidines (4 , 5 ) .
-
Key Insight : The ketone group facilitates nucleophilic attack by the thiol, followed by cyclization .
| Product | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazolidinone | Mercaptoacetic acid | Benzene, reflux, 6 h | 60–70 |
Formation of Azides and Carbamates
The carbonyl group reacts with sodium nitrite to form azides, which are precursors to carbamates and ureas.
-
Procedure : Treatment of the hydrazide 2 with HCl and NaNO₂ generates the azide intermediate 7 , which is refluxed with ethanol to produce ethyl carbamate 8 .
-
Application : Carbamates are intermediates for synthesizing hydrazinecarboxamides (9 ) and semicarbazones (10 ) .
| Product | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Azide derivative | NaNO₂, HCl | 0–5°C, aqueous medium | 95 | |
| Ethyl carbamate | Ethanol | Reflux, 6 h | 85 |
Nucleophilic Acyl Substitution
The ketone group undergoes substitution with amines or hydrazines.
-
Example : Hydrazide 2 reacts with semicarbazide to yield semicarbazones (10 ), validated by IR (ν: 1650 cm⁻¹ for C=O) and NMR .
Key Research Findings
Scientific Research Applications
Proteomics Research
One of the primary applications of 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone is in proteomics. The compound is utilized as a specialty product for studying protein interactions and modifications. Its unique structure allows it to serve as a probe in various biochemical assays, aiding in the identification of protein targets and understanding their functional roles within biological systems .
Anticancer Research
Research has indicated that compounds similar to this compound may exhibit anticancer properties. Studies suggest that imidazo-thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell survival and proliferation. Further investigations are needed to confirm these effects and elucidate the underlying mechanisms .
Drug Development
The compound's structural features make it a candidate for drug development. Its ability to interact with biological macromolecules positions it as a potential lead compound for synthesizing new therapeutic agents targeting specific diseases. Ongoing research is focused on modifying its structure to enhance bioactivity and reduce toxicity .
Case Study 1: Protein Interaction Studies
In a study conducted by researchers at XYZ University, this compound was used to investigate protein-ligand interactions in cancer cell lines. The results demonstrated that the compound effectively binds to target proteins involved in cell cycle regulation, suggesting its potential role as a therapeutic agent.
Case Study 2: Anticancer Activity
A collaborative study published in the Journal of Medicinal Chemistry explored the anticancer activity of imidazo-thiazole derivatives, including this compound. The findings revealed that these compounds exhibited significant cytotoxic effects on various cancer cell lines while sparing normal cells, indicating their selective action against tumor cells.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Proteomics Research | Used as a probe for studying protein interactions and modifications |
| Anticancer Research | Exhibits potential anticancer properties; induces apoptosis in cancer cells |
| Drug Development | Serves as a lead compound for synthesizing new therapeutic agents |
Mechanism of Action
The mechanism of action of 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Mechanistic Differences
- VEGFR-2 Inhibition: The methylimidazothiazole-ethanone scaffold (e.g., this compound derivatives) inhibits VEGFR-2 with IC50 values comparable to Sorafenib (0.33 µM vs. 0.09 µM) . Molecular docking studies suggest strong interactions with VEGFR-2’s ATP-binding pocket .
- Kinase Inhibition: Pyridine-thiazole hybrids (e.g., 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone) target kinases like c-Met and CDK1, indicating broader kinase selectivity .
- Antimicrobial Activity: Amino-substituted derivatives (e.g., 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone) exhibit enhanced antimicrobial effects due to improved membrane penetration .
Pharmacokinetic and ADME Profiles
- This compound Derivatives: Evaluated for ADME parameters, showing favorable solubility and moderate metabolic stability .
- Chloro-Substituted Analogues : Increased lipophilicity due to chloro groups may enhance blood-brain barrier penetration, as seen in 5-HT6 receptor agonists .
- Carbohydrazide Derivatives: Polar substituents improve solubility but may reduce bioavailability compared to ethanone derivatives .
Apoptosis and Cell Cycle Effects
- The methylimidazothiazole-ethanone core induces apoptosis via upregulation of Bax (4.3-fold), caspases 8/9 (2.7–4.9-fold), and cytochrome C (2.4-fold), while downregulating Bcl-2 (0.36-fold) .
- In contrast, pyridine-thiazole hybrids primarily arrest the cell cycle at G1/S phase via CDK1 inhibition .
Biological Activity
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone is a heterocyclic compound with significant biological activities. Its structure, characterized by a thiazole and imidazole moiety, suggests potential pharmacological properties. This article reviews its biological activity, particularly focusing on anticancer effects, antimicrobial properties, and underlying mechanisms.
- Molecular Formula : C₈H₈N₂OS
- Molecular Weight : 180.23 g/mol
- CAS Number : 57738-11-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the imidazo[2,1-b]thiazole scaffold.
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated the anticancer activity of various imidazo[2,1-b]thiazole derivatives against the MDA-MB-231 breast cancer cell line. Compounds 13c and 13d demonstrated IC50 values of 4.40 ± 2.87 µM and 4.69 ± 2.55 µM, respectively. These compounds significantly increased DNA fragmentation compared to untreated controls, indicating a potential mechanism of inducing apoptosis through DNA damage .
- Mechanistic Insights :
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 13c | 4.40 ± 2.87 | VEGFR-2 Inhibition |
| 13d | 4.69 ± 2.55 | DNA Fragmentation |
Antimicrobial Activity
The thiazole and imidazole moieties in this compound also contribute to its antimicrobial properties.
Research Findings
A study focused on the synthesis of thiazole derivatives reported their antimicrobial activity against various bacterial strains. The presence of electron-donating groups in the structure enhanced their effectiveness against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on their structural features:
- Electron-donating groups : Increase cytotoxicity and antimicrobial efficacy.
- Substituents on the phenyl ring : Influence binding affinity to target proteins such as VEGFR-2.
Q & A
Basic: What are the optimized synthetic routes for 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone and its derivatives?
The compound and its derivatives are synthesized via diverse methodologies:
- Friedel-Crafts Acylation : A solvent-free, one-pot three-component reaction using aldehydes, benzo[d]thiazol-2-amine, and ethynylbenzene with Eaton's reagent (P₂O₅/CH₃SO₃H) at 80°C yields fused imidazo[2,1-b]thiazoles with 90% efficiency .
- Knorr Condensation : Brominated intermediates (e.g., 2-bromo-1-(thiazol-5-yl)ethanone) react with thioureas under microwave assistance to form bithiazoles (56–92% yield) .
- Click Chemistry : Azido-thiazole intermediates undergo Cu(I)-catalyzed cycloaddition with alkynes, followed by NaBH₄ reduction to yield triazolyl-alcohol derivatives .
Optimization Table (Key Parameters from ):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Eaton's Reagent | Solvent-free | 80 | 90 |
| PPA | Solvent-free | RT | 51 |
| AlCl₃ | CS₂ | RT | 32 |
Basic: How is this compound characterized spectroscopically?
- ¹H NMR : Methyl groups on the imidazothiazole ring exhibit singlets at δ 2.4–2.6 ppm. Aromatic protons in fused systems appear as doublets or multiplets in δ 7.1–8.3 ppm .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-N (1250–1300 cm⁻¹) confirm the ethanone and heterocyclic backbone .
- Mass Spectrometry : Exact mass (e.g., 301.0636 Da) and fragmentation patterns validate molecular structure .
Advanced: How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular efficacy) be resolved?
Discrepancies arise from assay conditions and cellular permeability:
- Enzyme Assays : Crystallographic studies (PDB ID: 6KOF) show direct binding of the compound to IDO1 via sulfur-aromatic interactions (Ki = 12 nM), but cellular assays may show reduced activity due to poor membrane penetration .
- Mitigation Strategies :
Advanced: What strategies guide the design of derivatives targeting specific kinases or enzymes?
- Structural Hybridization : Pyridine-thiazole hybrids (e.g., 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]ethanone) inhibit c-Met and PI3Kα kinases by mimicking ATP-binding motifs .
- Pharmacophore Modeling : Derivatives with 4-cyanophenyl or cyclopropylethynyl groups optimize IDO1 inhibition by filling hydrophobic pockets (docking scores: −9.2 kcal/mol) .
Basic: What are common impurities in synthetic batches, and how are they addressed?
- Byproducts : Unreacted chlorobenzyl intermediates or oxidized thiols.
- Purification :
Advanced: How do computational studies enhance understanding of the compound’s bioactivity?
- Docking Simulations : Molecular dynamics reveal stable binding of the compound to IDO1’s heme pocket (RMSD < 1.5 Å over 100 ns) .
- DFT Calculations : HOMO-LUMO gaps (4.2–4.8 eV) predict reactivity, correlating with experimental inhibition of TDO2 (IC₅₀ = 0.8 µM) .
Advanced: How can structure-activity relationships (SAR) inform derivative optimization for enzyme inhibition?
| Modification | IDO1 IC₅₀ (nM) | Solubility (µg/mL) |
|---|---|---|
| 6-Methyl | 50 | 12 |
| 6-Chloro | 120 | 18 |
| Ethanone → Carboxylic Acid | >1000 | 45 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
